molecular formula C9H16O2 B1356746 2,2-Dimethyl-6-heptenoic acid CAS No. 50592-83-1

2,2-Dimethyl-6-heptenoic acid

Cat. No.: B1356746
CAS No.: 50592-83-1
M. Wt: 156.22 g/mol
InChI Key: MAJUYBYWDDTLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,2-Dimethyl-6-heptenoic acid involves the reaction of 5-methyl-5-hexen-2-one with trimethyl borate in the presence of tetrahydrofuran and zinc granules . The reaction proceeds through the formation of a β-hydroxy ester, which is then saponified to yield the desired acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-6-heptenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The double bond in the compound allows for various substitution reactions, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-6-heptenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-heptenoic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence gene expression. These interactions contribute to its biological effects, such as antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

  • 6-Heptenoic acid
  • 5-Hexenoic acid
  • 3-Heptenoic acid
  • 4-Pentenoic acid

Comparison: 2,2-Dimethyl-6-heptenoic acid is unique due to its branched structure and the presence of a double bond. This structural uniqueness imparts distinct chemical and biological properties compared to its linear counterparts. For example, the branched structure can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethylhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-5-6-7-9(2,3)8(10)11/h4H,1,5-7H2,2-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJUYBYWDDTLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576762
Record name 2,2-Dimethylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50592-83-1
Record name 2,2-Dimethylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,2-dimethyl-hept-6-enoic acid ethyl ester (600 mg, 3.3 mmol) in MeOH (10 mL) is added 6N NaOH (5 mL) and the suspension is stirred at RT for 18 h. The solution is acidified with 1N HCl and extracted with EtOAc. The organic layer is dried, filtered and the solvent is removed under reduced pressure to afford the product which is used directly in the next step.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-6-heptenoic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-6-heptenoic acid
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-6-heptenoic acid
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-6-heptenoic acid
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-6-heptenoic acid
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-6-heptenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.